molecular formula C27H32N4O2 B10791662 2-(5-(2-(8-(4-methylpiperazin-1-yl)naphthalen-2-yloxy)ethoxy)-1H-indol-3-yl)ethanamine

2-(5-(2-(8-(4-methylpiperazin-1-yl)naphthalen-2-yloxy)ethoxy)-1H-indol-3-yl)ethanamine

Cat. No.: B10791662
M. Wt: 444.6 g/mol
InChI Key: CCEYDGKRXQRJOJ-UHFFFAOYSA-N
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Description

2-(5-{2-[8-(4-Methyl-piperazin-1-yl)-naphthalen-2-yloxy]-ethoxy}-1H-indol-3-yl)-ethylamine is a complex organic compound that features a combination of indole, naphthalene, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{2-[8-(4-Methyl-piperazin-1-yl)-naphthalen-2-yloxy]-ethoxy}-1H-indol-3-yl)-ethylamine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the naphthalene derivative:

    Ethoxy linkage: The naphthalene derivative is then reacted with ethylene oxide to introduce the ethoxy group.

    Indole coupling: The ethoxy-naphthalene intermediate is coupled with an indole derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(5-{2-[8-(4-Methyl-piperazin-1-yl)-naphthalen-2-yloxy]-ethoxy}-1H-indol-3-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5-{2-[8-(4-Methyl-piperazin-1-yl)-naphthalen-2-yloxy]-ethoxy}-1H-indol-3-yl)-ethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-{2-[8-(4-Methyl-piperazin-1-yl)-naphthalen-2-yloxy]-ethoxy}-1H-indol-3-yl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-{2-[8-(4-Methyl-piperazin-1-yl)-naphthalen-2-yloxy]-ethoxy}-1H-indol-3-yl)-ethylamine is unique due to its specific combination of indole, naphthalene, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H32N4O2

Molecular Weight

444.6 g/mol

IUPAC Name

2-[5-[2-[8-(4-methylpiperazin-1-yl)naphthalen-2-yl]oxyethoxy]-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C27H32N4O2/c1-30-11-13-31(14-12-30)27-4-2-3-20-5-6-22(18-25(20)27)32-15-16-33-23-7-8-26-24(17-23)21(9-10-28)19-29-26/h2-8,17-19,29H,9-16,28H2,1H3

InChI Key

CCEYDGKRXQRJOJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2C=C(C=C3)OCCOC4=CC5=C(C=C4)NC=C5CCN

Origin of Product

United States

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